![molecular formula C31H30N4O2S B11088809 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088809.png)
5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-6-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, amino, oxoethyl, sulfanyl, methyl, and phenyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 5-CYANO-6-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at 80°C . This method utilizes disulfonic acid imidazolium chloroaluminate as a catalyst, which facilitates the formation of the desired product through a multi-component condensation reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfanyl and amino groups makes it susceptible to oxidation reactions, which can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Condensation: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.
Scientific Research Applications
5-CYANO-6-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-CYANO-6-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by promoting the accumulation of reactive oxygen species and causing cell cycle arrest in the G0/G1 phase . This leads to the inhibition of cell proliferation and the induction of programmed cell death.
Comparison with Similar Compounds
Similar compounds to 5-CYANO-6-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE include other pyrimidine derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
Capecitabine: An oral prodrug of 5-Fluorouracil used in the treatment of various cancers.
Osimertinib: A third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.
These compounds share similar structural features and biological activities but differ in their specific molecular targets and mechanisms of action
Properties
Molecular Formula |
C31H30N4O2S |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C31H30N4O2S/c1-19-14-15-26(21(3)16-19)34-27(36)18-38-31-24(17-32)29(23-11-6-5-7-12-23)28(22(4)33-31)30(37)35-25-13-9-8-10-20(25)2/h5-16,29,33H,18H2,1-4H3,(H,34,36)(H,35,37) |
InChI Key |
UYQOXZOVAWZUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chlorophenyl)(6-chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11088741.png)
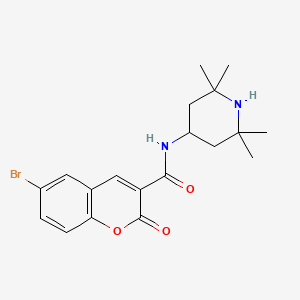
![5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B11088759.png)
![Acetamide, 2-diethylamino-N-[1-(4-hydroxybenzyl)cyclohexyl]-](/img/structure/B11088761.png)

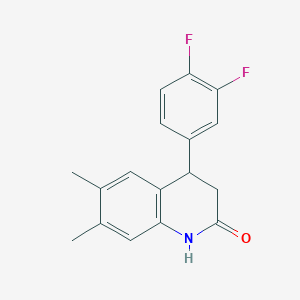
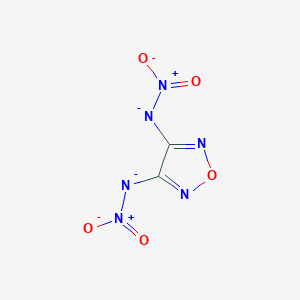

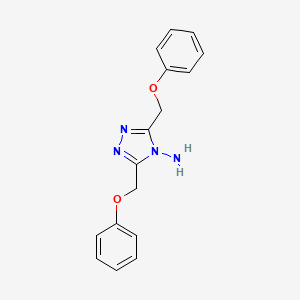
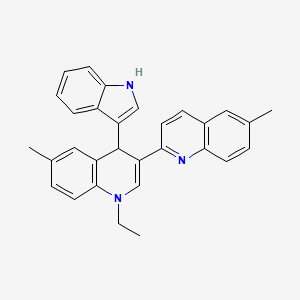
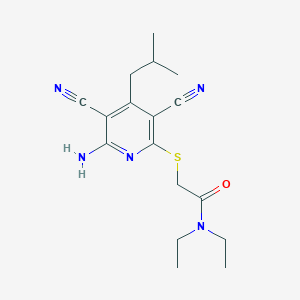
![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11088824.png)
![Methyl 2-[(6-bromo-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11088831.png)
